

## discovery and synthesis of milvexian

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Milvexian |           |
| Cat. No.:            | B3324122  | Get Quote |

An In-depth Technical Guide on the Discovery and Synthesis of Milvexian

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Milvexian (formerly BMS-986177/JNJ-70033093) is an orally bioavailable, reversible, and selective small-molecule inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade.[1][2][3] Developed through a collaboration between Bristol Myers Squibb and Janssen Pharmaceuticals, milvexian is under investigation as a novel antithrombotic agent.[2][4] The therapeutic hypothesis is that inhibiting FXIa can reduce the risk of pathological thrombosis with a lower risk of bleeding compared to current anticoagulants that target Factor Xa or thrombin.[5][6] This is based on evidence from human genetics, where Factor XI deficiency is associated with a reduced risk of ischemic stroke but infrequent spontaneous bleeding.[6][7] This guide provides a detailed overview of the discovery, synthesis, mechanism of action, and key experimental data for milvexian.

# **Discovery and Lead Optimization**

The discovery of **milvexian** originated from the pursuit of a novel antithrombotic agent with an improved safety profile.[7] The development program focused on identifying a potent and selective FXIa inhibitor with oral bioavailability.

The research led to the discovery of a novel series of macrocyclic FXIa inhibitors.[5][8][9] This macrocyclic chemotype provided a rigid scaffold for efficient interaction with the FXIa active site, while also offering multiple points for chemical modification to optimize pharmacokinetic



properties.[7] A significant challenge in developing oral FXIa inhibitors is the need to interact with the polar S' region of the active site, which can compromise oral absorption.[7]

Through extensive structure-activity relationship (SAR) studies, the macrocyclic series was optimized for key properties including:

- Potency: High affinity for the FXIa active site.
- Selectivity: Minimal inhibition of other serine proteases in the coagulation cascade to reduce off-target effects.
- Pharmacokinetics: Suitable oral bioavailability, half-life, and clearance.
- Solubility: Improved pharmaceutical properties for oral formulation.

This optimization effort culminated in the identification of **milvexian** as a clinical candidate.[8] [9] Structurally, **milvexian** is characterized by a de novo designed 12-membered macrocyclic ring.[5]

# **Chemical Synthesis**

The synthesis of **milvexian** involves several key chemical transformations. While a detailed, step-by-step manufacturing process is proprietary, key aspects of the synthesis have been described, highlighting modern synthetic methodologies.[5]

Key synthetic strategies employed in the discovery and development of **milvexian** and its analogs include:

- C-H Activation: Utilized for the efficient construction of key bonds within the molecular framework.
- Ring-Closing Metathesis: A crucial step for the formation of the 12-membered macrocyclic ring.
- One-Step Pyrimidinone Construction: A streamlined method for the synthesis of the pyrimidinone core of the molecule.



A scalable synthesis for the side chain of **milvexian** has also been developed to support its clinical development program.[10]

### **Mechanism of Action**

**Milvexian** is a direct, active-site, reversible inhibitor of human and rabbit FXIa.[1] By binding to FXIa, **milvexian** blocks the propagation of the intrinsic coagulation pathway, thereby interrupting the amplification of thrombin generation.[5][11] This targeted inhibition is distinct from that of Factor Xa inhibitors or direct thrombin inhibitors, which act on the common pathway of coagulation.[12]

The key therapeutic advantage of this mechanism is the potential to uncouple antithrombotic efficacy from bleeding risk. FXIa is believed to play a more significant role in pathological thrombus formation than in normal hemostasis, which is primarily initiated via the tissue factor-dependent extrinsic pathway.[3][5] By selectively inhibiting FXIa, **milvexian** is expected to prevent thrombosis while preserving the hemostatic functions necessary to prevent spontaneous bleeding.[5]

### **Signaling Pathway**

The following diagram illustrates the coagulation cascade and the point of intervention for **milvexian**.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Milvexian, an orally bioavailable, small-molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Milvexian used for? [synapse.patsnap.com]
- 3. First-in-human study of milvexian, an oral, direct, small molecule factor XIa inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late-Breaking Phase 2 Data for Investigational Oral Factor XIa Inhibitor Milvexian Suggest Favorable Antithrombotic Profile Across a Wide Range of Doses [jnj.com]
- 5. Role of synthetic chemistry in the discovery of milvexian: An investigational nextgeneration antithrombotic therapy - American Chemical Society [acs.digitellinc.com]
- 6. Milvexian in Phase 2 trial for preventing secondary strokes. [breakthroughsforphysicians.nm.org]
- 7. Discovery of BMS-986177/JNJ-70033093 an inhibitor of FXIa in phase 2 studies for antithrombotic therapy [morressier.com]
- 8. Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [discovery and synthesis of milvexian]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3324122#discovery-and-synthesis-of-milvexian]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com